molecular formula C7H5FINO B12588172 N-(4-Fluoro-3-iodophenyl)formamide CAS No. 647025-65-8

N-(4-Fluoro-3-iodophenyl)formamide

Cat. No.: B12588172
CAS No.: 647025-65-8
M. Wt: 265.02 g/mol
InChI Key: MEQNTADHUYZLTH-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5FINO It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-iodophenyl)formamide typically involves the formylation of aniline derivatives. One common method is the reaction of 4-fluoro-3-iodoaniline with formic acid or formic acid derivatives under acidic conditions. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, to yield the desired formamide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of aromatic amines, providing a mild, simple, and efficient route to formamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-iodophenyl)formamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluoro-3-iodophenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-iodophenyl)formamide involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in medicinal chemistry, the compound may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)formamide
  • N-(3-Iodophenyl)formamide
  • N-(4-Chloro-3-iodophenyl)formamide

Uniqueness

N-(4-Fluoro-3-iodophenyl)formamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents can impart distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, compared to similar compounds with only one halogen substituent .

Properties

CAS No.

647025-65-8

Molecular Formula

C7H5FINO

Molecular Weight

265.02 g/mol

IUPAC Name

N-(4-fluoro-3-iodophenyl)formamide

InChI

InChI=1S/C7H5FINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)

InChI Key

MEQNTADHUYZLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC=O)I)F

Origin of Product

United States

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